5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile
Description
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGZBLZSYYKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278537 | |
| Record name | 4,4-Difluoro-1-piperidinepentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-06-1 | |
| Record name | 4,4-Difluoro-1-piperidinepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-piperidinepentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile typically involves the reaction of 4,4-difluoropiperidine with a suitable nitrile precursor. One common method involves the nucleophilic substitution reaction where 4,4-difluoropiperidine reacts with 5-bromopentanenitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The difluoro-piperidinyl group distinguishes the target compound from sulfur-containing analogs (e.g., methylthio or sulfinyl groups), which are common in plant-derived nitriles . Fluorination enhances electronegativity and lipophilicity compared to sulfur-based substituents.
- Piperidine vs.
- Fluorination Position : The radioligand 5-[18F]fluoro-(2R,3S)-bis(4-hydroxyphenyl)pentanenitrile demonstrates how fluorination on aromatic rings aids receptor targeting (e.g., estrogen receptors). In contrast, the target compound’s fluorination on the piperidine ring may influence steric interactions or metabolic pathways .
Reactivity and Stability
- The nitrile group confers reactivity toward hydrolysis or nucleophilic addition, while the difluoro-piperidinyl group may reduce enzymatic degradation due to fluorine’s electron-withdrawing effects .
- Compared to 5-(methylthio)-pentanenitrile, which is volatile and odor-active (OAV > 9.2), the target compound’s fluorinated piperidine likely reduces volatility, making it more suited for non-volatile applications .
Lipophilicity and Bioavailability
- Fluorination typically increases logP values, enhancing membrane permeability. This contrasts with polar sulfinyl or piperazinyl groups, which may reduce lipid solubility .
Biological Activity
5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring substituted with two fluorine atoms and a pentanenitrile group, which enhances its lipophilicity and may influence its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The molecular formula of this compound is CHFN. The presence of fluorine atoms in the piperidine structure significantly alters its chemical reactivity and biological profile. The nitrile group contributes to the compound's polarity and potential interactions with biological macromolecules.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 215.24 g/mol |
| Functional Groups | Piperidine, Nitrile |
| Fluorine Substituents | 2 (on the piperidine ring) |
Pharmacological Potential
Research indicates that compounds related to piperidine exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests it may also possess similar activities.
Antagonistic Effects
Studies on structurally similar compounds have shown that they can act as antagonists or agonists at various receptors, particularly in cannabinoid pathways. This suggests that this compound may interact with cannabinoid receptors, potentially influencing pain modulation and neuroprotection.
Case Studies
-
Cannabinoid Receptor Interaction :
- A study explored the binding affinity of piperidine derivatives to cannabinoid receptors. Results indicated that certain derivatives exhibit significant antagonistic activity, which could lead to therapeutic applications in treating conditions like chronic pain or anxiety disorders.
-
Anticancer Activity :
- Research on related piperidine compounds demonstrated their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests a potential for this compound in cancer therapy.
Table 2: Biological Activities of Related Piperidine Compounds
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system or peripheral tissues, modulating neurotransmitter release.
- Enzyme Inhibition : Similar compounds have shown enzyme inhibitory properties, which could be relevant for metabolic regulation or inflammation control.
Q & A
Basic: What synthetic methodologies are recommended for 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between a nitrile-containing precursor and a difluorinated piperidine derivative. For example:
- Step 1: Preparation of 4,4-difluoropiperidine via fluorination of piperidine using reagents like DAST (diethylaminosulfur trifluoride).
- Step 2: Alkylation of the piperidine nitrogen with a pentanenitrile backbone under controlled conditions (e.g., using NaH as a base in anhydrous THF at 0–5°C).
Optimization focuses on:
- Temperature control to minimize side reactions (e.g., elimination or over-alkylation).
- Solvent selection (e.g., polar aprotic solvents like DMF or acetonitrile) to enhance reaction kinetics.
- Catalyst use (e.g., phase-transfer catalysts for biphasic systems).
Characterization via NMR spectroscopy (¹H/¹³C/¹⁹F) and mass spectrometry ensures structural fidelity and purity .
Advanced: How does the 4,4-difluoro substitution on the piperidine ring modulate biological activity compared to non-fluorinated analogs?
Answer:
The difluoro group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Fluorine’s electronegativity also influences:
- Lipophilicity (logP): Increased membrane permeability, measured via shake-flask or HPLC-derived methods.
- Target binding affinity: Fluorine’s polar hydrophobic effect strengthens van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs).
Comparative studies with non-fluorinated analogs show improved IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization assays). Computational docking (e.g., AutoDock Vina) further predicts enhanced binding due to fluorine’s steric and electronic effects .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR spectroscopy: Assigns proton and carbon environments, with ¹⁹F NMR confirming difluoro substitution.
- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ ion with <5 ppm error).
- HPLC-PDA/ELSD: Quantifies purity (>95% by area under the curve) and detects trace impurities.
- X-ray crystallography: Resolves crystal packing and bond angles (if crystals are obtainable), refined using programs like SHELXL .
Advanced: How can researchers resolve contradictions in crystallographic data for nitrile-containing compounds?
Answer:
Contradictions (e.g., disordered nitrile groups or fluorine positions) are addressed via:
- Twinned data refinement: Using SHELXL’s TWIN/BASF commands to model overlapping lattices.
- DFT-based geometry optimization: Comparing experimental bond lengths/angles with computed values (e.g., Gaussian09 at B3LYP/6-31G* level).
- Multi-conformer modeling: Assigning partial occupancy to alternative conformers in the electron density map.
Robust validation tools (e.g., PLATON, Mercury) ensure compliance with IUCr standards .
Basic: How does logP influence pharmacokinetic properties, and what assays evaluate this?
Answer:
A higher logP (predicted via HPLC retention time or software like ACD/Labs) correlates with:
- Increased passive diffusion: Assessed via parallel artificial membrane permeability assays (PAMPA).
- Plasma protein binding: Measured using equilibrium dialysis or ultrafiltration.
In vitro assays include:
- Caco-2 cell monolayers: To simulate intestinal absorption.
- Microsomal stability tests: To predict hepatic clearance .
Advanced: What strategies are used to predict enzyme inhibition mechanisms of this compound?
Answer:
- Kinetic studies: Time-dependent inhibition assays (e.g., pre-incubation with CYP3A4) to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
- Molecular dynamics simulations: Analyzes ligand-enzyme complex stability over time (e.g., GROMACS with CHARMM force fields).
For fluorinated analogs, ¹⁹F NMR titration monitors chemical shift perturbations upon target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
